molecular formula C11H17NO B13602084 2-(2-Methoxy-5-methylphenyl)propan-1-amine

2-(2-Methoxy-5-methylphenyl)propan-1-amine

Cat. No.: B13602084
M. Wt: 179.26 g/mol
InChI Key: JBUZRYQJIVIHBE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-methylphenyl)propan-1-amine is an organic compound with the molecular formula C11H17NO It is a derivative of phenethylamine and is characterized by the presence of a methoxy group and a methyl group on the benzene ring, as well as an amine group on the propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxy-5-methylphenyl)propan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 2-methoxy-5-methylbenzaldehyde.

    Reductive Amination: The aldehyde group of 2-methoxy-5-methylbenzaldehyde is converted to an amine group through reductive amination. This involves the reaction with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride.

    Formation of the Propan-1-amine Chain: The resulting amine is then reacted with a suitable alkylating agent to form the propan-1-amine chain.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxy-5-methylphenyl)propan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups on the benzene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or secondary amines.

Scientific Research Applications

2-(2-Methoxy-5-methylphenyl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Methoxy-5-methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific context and application of the compound.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Methoxy-5-methylphenyl)propan-1-amine: This is a stereoisomer of 2-(2-Methoxy-5-methylphenyl)propan-1-amine with similar chemical properties but different biological activity.

    Methiopropamine: A structurally related compound with a thiophene group instead of a benzene ring, known for its stimulant effects.

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxy and methyl groups influence its reactivity and interaction with molecular targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(2-methoxy-5-methylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(13-3)10(6-8)9(2)7-12/h4-6,9H,7,12H2,1-3H3

InChI Key

JBUZRYQJIVIHBE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)C(C)CN

Origin of Product

United States

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